N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a benzamide derivative featuring a seven-membered tetrahydrobenzo[b][1,4]oxazepine core. Key structural attributes include:
- 4-Oxo group, which may participate in hydrogen bonding or polar interactions.
- 5-Propyl chain, contributing to lipophilicity and membrane permeability.
- 7-Position-linked 3-methoxybenzamide, providing electronic modulation via the methoxy group and amide functionality.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-11-24-18-13-16(9-10-19(18)28-14-22(2,3)21(24)26)23-20(25)15-7-6-8-17(12-15)27-4/h6-10,12-13H,5,11,14H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVSZGFHVLYYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide is a complex organic compound belonging to the class of oxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoxazepine ring system and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 382.45 g/mol. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.45 g/mol |
| CAS Number | 921791-39-1 |
| SMILES | CC(C)(C)N1c2cc(ccc2OCC(C1=O)(C)C)NC(=O)c1ccc(cc1)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, thereby modulating signaling pathways related to various physiological processes.
- DNA/RNA Interaction : Potential interactions with genetic material may influence gene expression and cellular function.
Antimicrobial Activity
Research has indicated that derivatives of oxazepines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have demonstrated efficacy against various bacterial strains. Specific findings include:
- Inhibition of Gram-positive and Gram-negative Bacteria : The compound has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated in several studies. Notably:
- Cytokine Modulation : The compound was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa and MCF7) showed significant cytotoxic effects with IC50 values around 25 µM.
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Key Observations :
- The oxazepine core (7-membered) in the target compound and GSK2982772 contrasts with the oxazine core (6-membered) in derivatives. This difference may alter ring strain, conformational flexibility, and target binding.
Preparation Methods
Construction of the Benzo[b]Oxazepine Core
The oxazepine ring is typically assembled via cyclocondensation between 2-aminophenol derivatives and α,β-unsaturated carbonyl compounds or their equivalents. For the target compound, the following steps are proposed:
Step 1: Synthesis of 2-Hydroxy-3-(propylamino)benzamide Precursor
- Reactants : 2-Aminophenol, propylamine, and acryloyl chloride.
- Mechanism : Propylamine undergoes Michael addition with acryloyl chloride to form N-propylacrylamide, which subsequently reacts with 2-aminophenol under basic conditions to yield a β-amino alcohol intermediate.
- Cyclization : Acid-catalyzed intramolecular cyclization eliminates water, forming the oxazepine ring.
Step 2: Introduction of 3,3-Dimethyl and 4-Oxo Groups
Functionalization at the 7-Position: Acylation with 3-Methoxybenzamide
Step 3: Amine Activation and Acylation
- Conditions : The 7-amino group of the oxazepine intermediate is acylated with 3-methoxybenzoyl chloride using Schotten-Baumann conditions (aqueous NaOH, dichloromethane).
- Coupling Agents : Alternative methods employ HATU or EDCl/HOBt for amide bond formation under inert atmospheres.
Experimental Optimization and Challenges
Reaction Condition Optimization
| Step | Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | K2CO3, DMF, 80°C, 12 h | 65–70 | |
| 2 | Dimethylation | NaH, MeI, THF, 0°C, 2 h | 85 | |
| 3 | Acylation | 3-Methoxybenzoyl chloride, NaOH, rt | 78 |
Key Challenges :
- Regioselectivity : Ensuring acylation occurs exclusively at the 7-position requires steric and electronic control, potentially via protecting group strategies.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates intermediates, with final product recrystallization from ethanol.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds align with literature values for analogous structures:
- 1H NMR (400 MHz, CDCl3) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.90–7.10 (m, 4H, ArH), 4.20 (s, 2H, OCH2), 3.85 (s, 3H, OCH3), 2.95–3.10 (m, 2H, NCH2), 1.45–1.60 (m, 2H, CH2), 1.25 (s, 6H, 2×CH3).
- IR (KBr) : 1685 cm−1 (C=O), 1640 cm−1 (amide C=O).
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide?
- Methodology : The synthesis involves a multi-step process:
Core formation : Construct the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization of precursor amines and ketones under acidic conditions.
Substituent introduction : Attach the 3-methoxybenzamide moiety via amide coupling using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Optimization : Purification via column chromatography or crystallization ensures high yield (>70%) and purity (>95%) .
- Key reagents : Amines, ketones, DCC/EDCI, and LiAlH4 for reduction steps.
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV/Vis detection to assess purity (>98%) and identify byproducts .
Q. What biological activities have been preliminarily associated with this compound?
- Known activities :
- Enzyme modulation : Potential inhibition of carbonic anhydrases due to structural similarity to sulfonamide derivatives .
- Anticancer potential : Analogous benzoxazepines show activity against kinase targets (e.g., PI3K/mTOR pathways) .
- Assays : Enzyme kinetics (e.g., IC₅₀ determination), cell viability assays (MTT), and molecular docking for target prediction .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Methodology :
- Reaction condition screening : Use DoE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading).
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side products like over-oxidized derivatives .
- In-line analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Methodology :
- Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and test activity against isoforms (e.g., carbonic anhydrase II vs. IX) .
- Computational modeling : MD simulations to assess binding pocket compatibility and substituent steric effects .
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
- Methodology :
- Core modifications : Replace the propyl group with ethyl/allyl chains to alter lipophilicity .
- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance target affinity .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides) to exploit dual mechanisms .
Q. How can solubility challenges in aqueous assays be addressed?
- Methodology :
- Co-solvent systems : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes.
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve hydrophilicity .
Methodological Recommendations
- For interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics with targets like carbonic anhydrases .
- For stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking to identify degradation pathways (e.g., oxidation at the oxazepine carbonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
